molecular formula C16H22N4O B11396528 N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11396528
M. Wt: 286.37 g/mol
InChI Key: QQXMQEXSAZUYIU-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound featuring a benzodiazole core, a pyrrolidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzodiazole intermediate. The final step involves the formation of the propanamide group through amidation reactions, often using reagents like carbodiimides to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and automated synthesis equipment can also be employed to streamline the process and ensure consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, while the propanamide group can enhance its solubility and bioavailability. These interactions can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is unique due to its combination of a benzodiazole core, pyrrolidine ring, and propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]propanamide

InChI

InChI=1S/C16H22N4O/c1-3-16(21)17-12-6-7-14-13(10-12)18-15(19(14)2)11-20-8-4-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,21)

InChI Key

QQXMQEXSAZUYIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C

Origin of Product

United States

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